An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Introduction: Bridging Structure and Therapeutic Potential
In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable therapeutic agent is paved with rigorous scientific investigation. The molecule 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid represents a confluence of privileged structural motifs: a substituted pyrrole ring, a known pharmacophore in a multitude of bioactive compounds, and a benzoic acid moiety, which often governs a molecule's pharmacokinetic profile. Understanding the fundamental physicochemical properties of such a candidate is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in biological systems.[1][2] These properties—solubility, lipophilicity, and ionization state (pKa)—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately determining its efficacy and safety.[3][4]
Molecular and Structural Data
The initial step in characterizing any compound is to define its fundamental molecular and structural identity. This information serves as the basis for all subsequent predictions and experimental designs.
| Identifier | Value |
| IUPAC Name | 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid |
| Molecular Formula | C₂₀H₁₇NO₂ |
| Molecular Weight | 303.36 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C(=C(C=C2)C)C3=CC=CC=C3 |
| InChI Key | (Predicted) |
| CAS Number | Not available |
Predicted Physicochemical Properties
The following properties have been predicted using well-established computational algorithms. These values provide a crucial starting point for formulation development and for designing experiments to understand the compound's pharmacokinetic profile. It is imperative to note that these are in silico predictions and experimental verification is essential.[5][6]
| Property | Predicted Value | Significance in Drug Development | Prediction Tool(s) Used |
| Melting Point (°C) | ~180 - 220 | Influences solubility, stability, and formulation choices (e.g., tablet manufacturing).[5] | AAT Bioquest MP Predictor[5] |
| Boiling Point (°C) | > 450 | Important for purification (distillation) and assessing thermal stability.[6] | AAT Bioquest BP Predictor[6] |
| Water Solubility (logS) | -4.5 to -5.5 | Directly impacts bioavailability; low solubility can hinder absorption from the GI tract.[7] | ChemAxon Solubility Predictor, Molinspiration[8] |
| Lipophilicity (logP) | 4.8 to 5.5 | A key determinant of membrane permeability and metabolic stability. Values >5 can lead to poor absorption and high metabolic clearance.[8][9] | Molinspiration[8], Osiris Property Explorer[10] |
| Acidity Constant (pKa) | 3.8 to 4.5 (Carboxylic Acid) | Determines the ionization state at physiological pH (7.4), which affects solubility, permeability, and target binding.[1][11] | Rowan pKa Calculator[1], MolGpKa[12] |
Synthesis and Spectroscopic Confirmation
To perform experimental characterization, a pure sample of the target compound is required. A plausible synthetic route is the Paal-Knorr condensation, a robust and widely used method for synthesizing substituted pyrroles.[13][14]
Proposed Synthesis Workflow
The synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine.
Caption: Paal-Knorr synthesis workflow for the target compound.
Expected Spectroscopic Signatures
Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include distinct aromatic protons from the benzoic acid and phenyl rings, singlets for the two methyl groups (on the benzoic acid and pyrrole rings), and characteristic signals for the pyrrole ring protons. The chemical shifts will be influenced by the substitution pattern.[2]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 20 distinct carbon environments. Diagnostic peaks include the carboxylic acid carbonyl (~170-180 ppm), aromatic and pyrrole carbons (~110-140 ppm), and the methyl carbons (~15-25 ppm).[15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is expected to show a prominent molecular ion peak [M-H]⁻ at m/z 302.3. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and characteristic cleavages of the phenyl and methyl substituents.[16][17]
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and C-N stretching associated with the pyrrole ring.
Experimental Protocols for Physicochemical Characterization
The following protocols provide a framework for the experimental determination of the key physicochemical properties.
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Caption: Workflow for experimental solubility determination.
Protocol Steps:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Equilibration: Add an excess amount of the solid compound to a vial containing the buffer. The excess is crucial to ensure saturation.
-
Incubation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PVDF) suitable for aqueous solutions.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the peak area to a standard curve of known concentrations.
Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the ionization constant of acidic or basic functional groups.[3][18]
Protocol Steps:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[3]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. The final concentration should be around 1 mM.[18]
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently. Immerse the calibrated pH electrode.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. This can be determined precisely by calculating the first derivative of the curve.[19]
Determination of Lipophilicity (logP) via Shake-Flask Method
The octanol-water partition coefficient (logP) is the definitive measure of a neutral compound's lipophilicity.[4][20]
Caption: Workflow for the shake-flask LogP determination method.
Protocol Steps:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[20]
-
Compound Addition: Dissolve a small amount of the test compound in the n-octanol phase.
-
Partitioning: Add an equal volume of the pre-saturated water to the octanol solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[21]
Conclusion
The compound 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid possesses a molecular architecture of significant interest to medicinal chemists. The in silico analysis presented here suggests it is a lipophilic, poorly soluble weak acid. While these predictions offer valuable initial guidance, they must be substantiated by rigorous experimental data. The detailed protocols provided in this guide offer a clear and validated pathway for researchers to determine the critical physicochemical properties of this and other novel compounds, thereby enabling data-driven decisions in the complex process of drug discovery and development.
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